molecular formula C23H21BrN2O3S B6462940 N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-bromo-2-oxo-2H-chromene-3-carboxamide CAS No. 2549052-27-7

N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-bromo-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B6462940
CAS No.: 2549052-27-7
M. Wt: 485.4 g/mol
InChI Key: GBVZAOZHMGEJJX-UHFFFAOYSA-N
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Description

N-[4-(Adamantan-1-yl)-1,3-thiazol-2-yl]-6-bromo-2-oxo-2H-chromene-3-carboxamide is a hybrid molecule combining a coumarin (2-oxo-2H-chromene) scaffold with a thiazole ring substituted with a bulky adamantane group. The adamantane moiety, known for its lipophilicity and steric bulk, may improve membrane permeability and metabolic stability.

Properties

IUPAC Name

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-6-bromo-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN2O3S/c24-16-1-2-18-15(6-16)7-17(21(28)29-18)20(27)26-22-25-19(11-30-22)23-8-12-3-13(9-23)5-14(4-12)10-23/h1-2,6-7,11-14H,3-5,8-10H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVZAOZHMGEJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)C5=CC6=C(C=CC(=C6)Br)OC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-bromo-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Adamantane Group: The adamantane moiety is introduced through a nucleophilic substitution reaction, where an adamantyl halide reacts with the thiazole derivative.

    Synthesis of the Brominated Chromene: The chromene core is synthesized via a Pechmann condensation, involving the reaction of phenols with β-ketoesters under acidic conditions, followed by bromination.

    Formation of the Carboxamide: The final step involves the coupling of the brominated chromene with the adamantane-thiazole intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to improve yield and efficiency. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane and thiazole moieties.

    Reduction: Reduction reactions can target the carbonyl groups in the chromene and carboxamide functionalities.

    Substitution: The bromine atom in the chromene ring is a reactive site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can react with the brominated chromene under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the adamantane and thiazole rings.

    Reduction: Reduced forms of the chromene and carboxamide groups.

    Substitution: Substituted chromene derivatives with various nucleophiles replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-bromo-2-oxo-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has potential as a pharmacophore in drug design. Its multiple functional groups enable interactions with various biological targets, making it a candidate for the development of antiviral, antibacterial, and anticancer agents.

Medicine

In medicine, the compound’s potential therapeutic applications are being explored. Its ability to interact with specific enzymes and receptors could lead to the development of new treatments for diseases such as cancer, viral infections, and inflammatory conditions.

Industry

Industrially, the compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity. It may also find applications in the production of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism of action of N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-bromo-2-oxo-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The adamantane group provides a rigid, hydrophobic framework that can enhance binding affinity, while the thiazole and chromene rings offer sites for hydrogen bonding and π-π interactions. These interactions can modulate the activity of target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle and Substituent Variations

Table 1: Structural Comparison

Compound Core Heterocycle Coumarin Substituent Bulky Group Linker Type
Target Compound Thiazole 6-Bromo Adamantyl (thiazole) Carboxamide
2-Substituted Benzothiazepines Benzothiazepine 2-Oxo-2H-chromen-3-yl Aryl groups (e.g., 4-methylphenyl) Thiazole-cinnamamide
N-[4-(Adamantan-1-yl)-1,3-thiazol-2-yl]-6-hydroxy-4-oxo-pyrroloquinoline-5-carboxamide Thiazole 6-Hydroxy Adamantyl (thiazole) Carboxamide
2-(Adamantan-1-yl)-N-(6-methoxybenzothiazol-2-yl)acetamide Benzothiazole Methoxy Adamantyl (acetamide chain) Acetamide
  • Key Observations: The target compound’s coumarin-thiazole core distinguishes it from benzothiazepine derivatives (e.g., ), which exhibit larger fused ring systems. The coumarin moiety’s planar structure may facilitate π-π stacking interactions, whereas benzothiazepines offer conformational flexibility . The 6-bromo substituent on the coumarin contrasts with the 6-hydroxy group in the pyrroloquinoline derivative (). Bromine’s electron-withdrawing nature could reduce solubility compared to hydroxy groups but enhance electrophilic reactivity . Adamantane positioning: In the target compound and ’s analog, adamantane is directly attached to the thiazole, maximizing steric effects.
Physicochemical and Spectral Properties

Table 2: Comparative Physical/Spectral Data

Compound Melting Point IR (C=O) cm⁻¹ Notable NMR Shifts
Target Compound Not reported Not available Not available
Coumarin-thiazole derivatives 274–288°C 1662–1664 (C=O) δ 10.10–11.95 (NH), ArH: 7.00–7.92 ppm
Adamantane-benzothiazole acetamide 212–213°C 1668 (C=O) δ 3.76 (OCH3), ArH: 7.03–7.73 ppm
  • Key Observations :
    • The carboxamide linker in the target compound and ’s analog likely contributes to higher melting points compared to acetamide-linked derivatives (e.g., ) due to stronger hydrogen bonding .
    • IR spectra of analogous compounds () confirm the presence of C=O stretches near 1660–1668 cm⁻¹, consistent with carboxamide/acetamide functionalities .

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